4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
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Overview
Description
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with tert-butyl, methanesulfonylpiperazinyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl, methanesulfonylpiperazinyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, methanesulfonyl chloride, and piperazine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine can be compared with other similar compounds, such as:
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine: This compound has a similar structure but with a methylsulfanyl group instead of a methyl group, which may alter its chemical and biological properties.
4-Tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-ethylpyrimidine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H24N4O2S |
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Molecular Weight |
312.43 g/mol |
IUPAC Name |
4-tert-butyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H24N4O2S/c1-11-15-12(14(2,3)4)10-13(16-11)17-6-8-18(9-7-17)21(5,19)20/h10H,6-9H2,1-5H3 |
InChI Key |
MZADQUCMLUAWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C(C)(C)C |
Origin of Product |
United States |
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